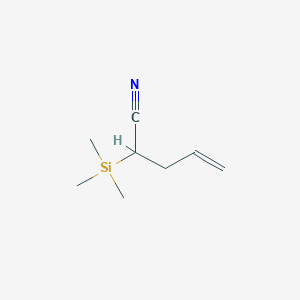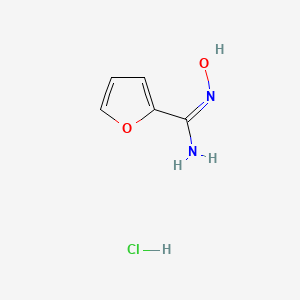
7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one is a fluorinated organic compound with the molecular formula C10H9FO It is a derivative of indanone, characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 5th position on the indanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methyl-2,3-dihydro-1H-inden-1-one and fluorinating agents.
Fluorination Reaction: The key step involves the introduction of the fluorine atom at the 7th position. This can be achieved using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like acetonitrile or dichloromethane are commonly used. The reaction temperature is typically maintained between 0°C to room temperature to ensure selectivity and yield.
Industrial Production Methods
For large-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the fluorine with groups like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, and halides
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted indanone derivatives
Applications De Recherche Scientifique
7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.
Materials Science: It is used in the synthesis of fluorinated polymers and materials with unique electronic properties.
Biological Studies: The compound serves as a probe in studying enzyme mechanisms and receptor-ligand interactions due to its fluorinated structure.
Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one depends on its application:
In Medicinal Chemistry: The compound may interact with specific enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.
In Biological Studies: It can act as a fluorinated probe, allowing researchers to track and study molecular interactions and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
- 7-Fluoro-2,3-dihydro-1H-inden-1-one
- 5-Methyl-2,3-dihydro-1H-inden-1-one
Uniqueness
7-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 7th position can enhance the compound’s stability and binding interactions in biological systems, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H9FO |
|---|---|
Poids moléculaire |
164.18 g/mol |
Nom IUPAC |
7-fluoro-5-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9FO/c1-6-4-7-2-3-9(12)10(7)8(11)5-6/h4-5H,2-3H2,1H3 |
Clé InChI |
WSNXCONLPJYBSK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=O)CC2)C(=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


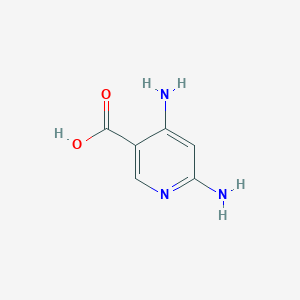
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B11920236.png)

![Spiro[cyclopropane-1,2'-pyrimido[1,2-a]pyrimidine]](/img/structure/B11920249.png)
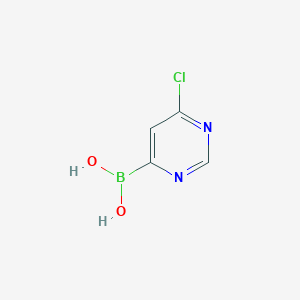


![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol](/img/structure/B11920277.png)
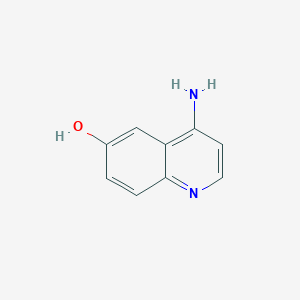
![6-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11920291.png)
